1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole
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Overview
Description
1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with bromophenyl, sulfonyl, dimethyl, and nitrophenyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzenesulfonyl chloride with 3,5-dimethyl-4-(4-nitrophenyl)pyrazole in the presence of a base can yield the desired compound. The reaction conditions often involve solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO.
Coupling: Boronic acids, palladium catalyst, base like potassium carbonate, solvents like toluene or ethanol.
Major Products
Reduction: 1-(4-Aminophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: New biaryl compounds with extended conjugation.
Scientific Research Applications
1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules through coupling reactions.
Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the sulfonyl and nitrophenyl groups may interact with active sites of enzymes, inhibiting their function. The bromophenyl group can enhance the compound’s binding affinity through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)sulfonyl-3,5-dimethyl-4-(phenylthio)pyrazole: Lacks the nitrophenyl group, making it less versatile in certain reactions.
1-(4-Bromophenyl)sulfonyl-3,5-dimethyl-1H-pyrazole: Lacks both the nitrophenyl and sulfanyl groups, limiting its applications.
Uniqueness
1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole stands out due to its unique combination of functional groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S2/c1-11-17(26-15-7-5-14(6-8-15)21(22)23)12(2)20(19-11)27(24,25)16-9-3-13(18)4-10-16/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKOOGKZGYRDRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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